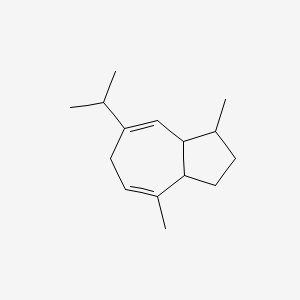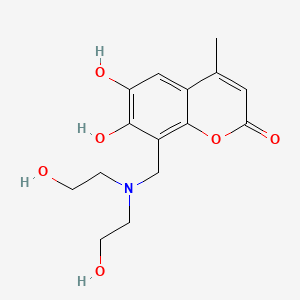
Esculamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Esculamine is an organic compound with the molecular formula C15H19NO6. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is a derivative of coumarin and is characterized by its unique chemical structure, which includes a benzopyranone core with multiple hydroxyl and amino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Esculamine can be synthesized through several synthetic routes. One common method involves the reaction of 4-methylumbelliferone with bis(2-hydroxyethyl)amine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained at around 60-80°C. The reaction mixture is then purified using column chromatography to obtain pure this compound .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale batch reactors. The process involves the same basic reaction as the laboratory synthesis but is scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Esculamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction of this compound can yield dihydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted coumarin derivatives.
Scientific Research Applications
Esculamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and vasodilatory properties.
Industry: Utilized in the production of dyes, fragrances, and pharmaceuticals.
Mechanism of Action
Esculamine exerts its effects through several molecular targets and pathways. It is known to interact with various enzymes and receptors in the body. For example, this compound can inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. Additionally, it can act as a vasodilator by relaxing blood vessels, which helps in reducing blood pressure .
Comparison with Similar Compounds
Similar Compounds
Esculetin: A coumarin derivative with similar anti-inflammatory properties.
Scopolamine: Another compound with vasodilatory effects but different molecular targets.
Dicyclomine: Shares some pharmacological properties with esculamine but has a different chemical structure.
Uniqueness of this compound
This compound is unique due to its specific combination of hydroxyl and amino groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
2908-75-0 |
|---|---|
Molecular Formula |
C15H19NO6 |
Molecular Weight |
309.31 g/mol |
IUPAC Name |
8-[[bis(2-hydroxyethyl)amino]methyl]-6,7-dihydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C15H19NO6/c1-9-6-13(20)22-15-10(9)7-12(19)14(21)11(15)8-16(2-4-17)3-5-18/h6-7,17-19,21H,2-5,8H2,1H3 |
InChI Key |
VQSXXDXNONIOGW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C(C(=C(C=C12)O)O)CN(CCO)CCO |
Canonical SMILES |
CC1=CC(=O)OC2=C(C(=C(C=C12)O)O)CN(CCO)CCO |
Key on ui other cas no. |
2908-75-0 |
Related CAS |
1039-82-3 (hydrochloride) |
Synonyms |
8-dioxymethylaminomethyl-4-methylesculetine esculamine esculamine hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl (Z)-3-[3-[cyclohexanecarbonyl-[[4-[4-(dimethylamino)phenyl]phenyl]methyl]amino]phenyl]prop-2-enoate](/img/structure/B1238950.png)
![[(E)-[4-(diethylamino)phenyl]methylideneamino]urea](/img/structure/B1238951.png)
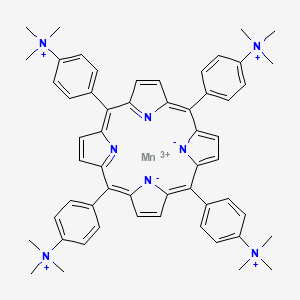
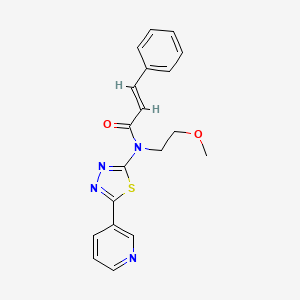
![(1R,2R,9R,17R)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one](/img/structure/B1238955.png)

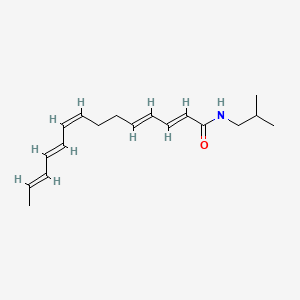
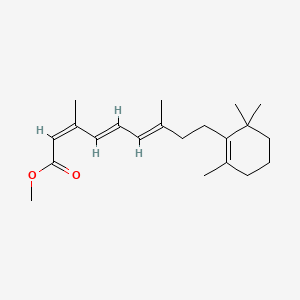
![4-[(Z,3S)-1-carboxy-6-[4-(4-phenoxybutoxy)phenyl]hex-4-en-3-yl]sulfanylbenzoic acid](/img/structure/B1238961.png)

